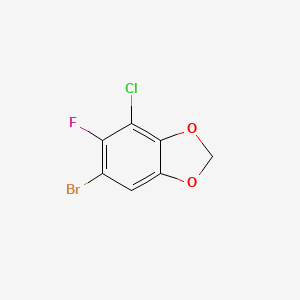

6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Compounds containing halogen atoms, such as bromo, chloro, and fluoro, are pivotal in the design and synthesis of molecules with potential anti-inflammatory and cytotoxic activities. For instance, the synthesis of 2‐halogenatedphenyl benzoxazole‐5‐carboxylic acids has shown significant promise in this regard. One study highlights the anti-inflammatory and cytotoxic potential of these compounds, with certain derivatives demonstrating activities comparable or superior to standard drugs like ibuprofen and doxorubicin against specific cell lines, highlighting their therapeutic potential (Thakral et al., 2022).

Alkylating Agents for Cancer Therapy

Halogenated derivatives, including those with bromo, chloro, and fluoro groups, have been evaluated for their potential as alkylating agents in cancer therapy. Research into N-glycosyl(halomethyl)-1,2,3-triazoles demonstrates that these compounds can inhibit the growth of cancer cells, such as HeLa cells, and extend the lifespan of mice bearing tumors, offering a novel approach to cancer treatment (de las Heras et al., 1979).

Corrosion Inhibition

Halogenated compounds also play a significant role in the field of corrosion inhibition. For example, triazole Schiff bases containing bromo and fluoro substituents have been studied for their efficacy in protecting mild steel against corrosion in acidic media. These inhibitors show promise in enhancing the durability of metals, with their efficiency correlating with their molecular structure and electronic properties (Chaitra et al., 2015).

Spectroscopic Properties and Fluorophore Design

The impact of halogen substituents on the spectroscopic properties of organic compounds is a critical area of research, particularly in the design of fluorophores. Studies on benzothiazole derivatives have revealed how chloro and bromo substitutions can influence fluorescence properties, offering insights into the design of new fluorescent materials for various applications (Misawa et al., 2019).

Novel Organoboron Heterocycles

Research into the synthesis of benzoboroxoles demonstrates the utility of halogenated compounds in accessing new chemical spaces. The preparation of these novel organoboron heterocycles from o-bromobenzyl alcohols showcases the role of halogen atoms in facilitating unique chemical transformations, with potential applications in material science and catalysis (Zhdankin et al., 1999).

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of molecules that target adenosine a2a receptors .

Mode of Action

It is known to be a reagent in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions .

Biochemical Pathways

It is used as a reagent in the synthesis of molecules that are used as herbicides and adenosine A2a receptor antagonists , suggesting that it may indirectly influence biochemical pathways related to these functions.

Result of Action

Its use in the synthesis of molecules that act as herbicides and adenosine A2a receptor antagonists suggests that it may have indirect effects on cellular function.

Action Environment

The suzuki–miyaura cross-coupling reaction, in which it is used as a reagent, is known for its mild and functional group tolerant reaction conditions , suggesting that it may be relatively stable under a variety of environmental conditions.

Safety and Hazards

Propriétés

IUPAC Name |

6-bromo-4-chloro-5-fluoro-1,3-benzodioxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-3-1-4-7(12-2-11-4)5(9)6(3)10/h1H,2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGSLXUPVVIANP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC(=C(C(=C2O1)Cl)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide](/img/structure/B2752047.png)

![{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B2752048.png)

![6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-N-(3,4-dimethoxyphenethyl)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2752049.png)

![3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea](/img/structure/B2752051.png)

![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2,2-dimethylpropanoate](/img/structure/B2752052.png)

![N-(2-chlorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2752056.png)